![molecular formula C20H25N3O B13043201 N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide is a synthetic organic compound with the molecular formula C20H25N3O It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dibenzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via nucleophilic substitution reactions, where dibenzylamine reacts with an appropriate electrophile.
Acetylation: The final step involves the acetylation of the azetidine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide is unique due to its specific combination of an azetidine ring and a dibenzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[[3-(dibenzylamino)azetidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C20H25N3O/c1-17(24)22-16-20(14-21-15-20)23(12-18-8-4-2-5-9-18)13-19-10-6-3-7-11-19/h2-11,21H,12-16H2,1H3,(H,22,24) |
Clave InChI |
TUSLOVUGEYQXKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1(CNC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)
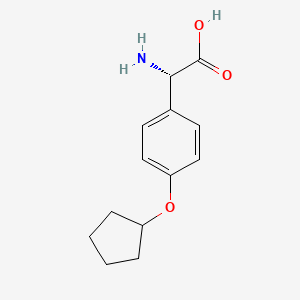


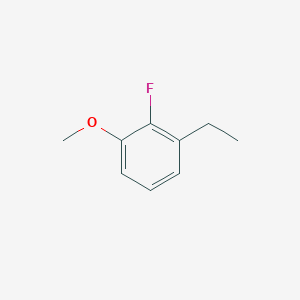
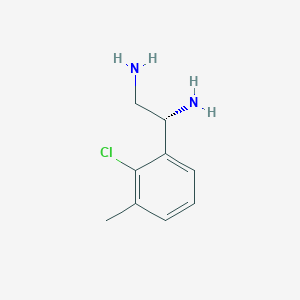

![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
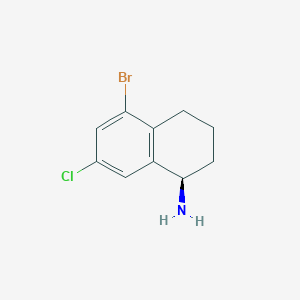
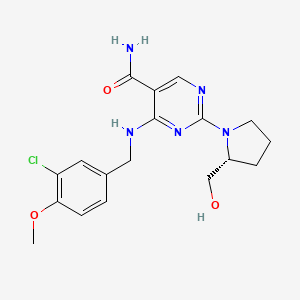
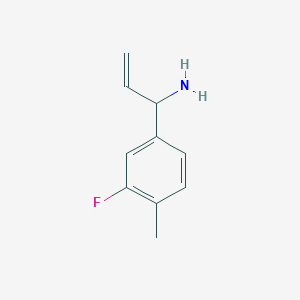
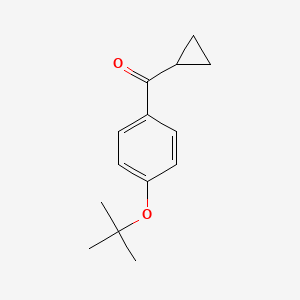
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
